4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
Description
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Properties
IUPAC Name |
4-methoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(8-9-20(17,18)10-14)15(2)13(16)11-4-6-12(19-3)7-5-11/h4-7H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZXXJTWCFHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, n-methylbenzamide, is reported to be a potent inhibitor of pde10a, a phosphodiesterase abundant in brain tissue.
Mode of Action
Based on its structural similarity to n-methylbenzamide, it might interact with its target protein and inhibit its function, leading to changes in cellular signaling pathways.
Biological Activity
4-Methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, a synthetic compound, has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiolane Ring : This is achieved through cyclization reactions involving thioketones.
- Introduction of the Benzamide Core : The benzamide structure is synthesized by reacting appropriate amines with carboxylic acids.
- Functionalization : The methoxy group is introduced at the 4-position of the benzamide.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:
| Pathogen Type | Specific Pathogens | Activity Observed |
|---|---|---|
| Bacteria | Staphylococcus aureus | Inhibition of growth |
| Klebsiella pneumoniae | Inhibition of growth | |
| Fungi | Candida albicans | Inhibition of growth |
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound has shown promising anticancer activity in vitro. Studies indicate that it may induce apoptosis in cancer cells through:
- Inhibition of cell proliferation : Reducing the proliferation rate of cancer cells.
- Induction of apoptosis : Triggering programmed cell death pathways.
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The compound may alter enzyme activity or modulate signal transduction pathways leading to various biological effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in different applications:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against resistant strains of bacteria, suggesting its potential as a novel antibiotic.
- Cancer Research : In a preclinical trial, the compound was tested against various cancer cell lines, showing significant cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
